N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide
Description
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide is a synthetic sulfonamide-containing compound characterized by a propanamide backbone substituted with benzyl and propyl groups at the nitrogen atom, along with a (E)-2-phenylethenylsulfonylamino moiety. This structure combines a sulfonamide group—a common pharmacophore in enzyme inhibitors—with a styryl group, which is often associated with π-π interactions in biological targets.
Properties
IUPAC Name |
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-16-23(18-20-11-7-4-8-12-20)21(24)13-15-22-27(25,26)17-14-19-9-5-3-6-10-19/h3-12,14,17,22H,2,13,15-16,18H2,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNRMRHYKTHNE-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including receptor interactions, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17N2O2S
- Molecular Weight : 303.38 g/mol
- SMILES Notation : Cc1ccccc1C(=C)N(C(=O)NCC(C)C)S(=O)(=O)C
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its interaction with various neurotransmitter receptors and its effects on neurochemical pathways.
Receptor Interactions
-
5-HT Receptors :
- The compound exhibits significant binding affinity for the 5-HT2A receptor, a target implicated in various psychiatric disorders. Studies indicate that modifications in the N-benzyl structure enhance binding affinity and functional activity at this receptor .
- Functional assays have shown that the compound can stimulate phospholipase C-mediated signaling pathways, indicating its potential as a psychoactive agent .
- Dopaminergic Systems :
Pharmacological Effects
- Anxiolytic-like Effects : Behavioral studies in zebrafish models have demonstrated anxiolytic-like properties, correlating with reduced norepinephrine levels following treatment with similar compounds .
- Neurotransmitter Modulation : The compound appears to reduce serotonin and dopamine levels, which may contribute to its overall behavioral effects .
Study 1: Chronic Treatment Effects
In a study assessing the chronic behavioral and neurochemical effects of N-benzyl derivatives, it was found that these compounds significantly reduced brain norepinephrine levels and altered serotonin and dopamine dynamics. This study utilized adult zebrafish to model the anxiolytic-like effects observed with N-benzyl derivatives .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various N-benzyl phenethylamines, demonstrating that specific substitutions at the benzyl position greatly influence receptor affinity and functional activity at the 5-HT2A receptor. The most potent derivatives exhibited subnanomolar binding affinities, underscoring the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazolinone-Based COX-2 Inhibitors ()
Example Compound : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
- Structural Differences: The quinazolinone core replaces the propanamide backbone. A methoxyphenyl group is attached to the quinazolinone ring.
- Biological Activity: Exhibits 47.1% COX-2 inhibition at 20 μM . The quinazolinone ring likely enhances binding to COX-2’s hydrophobic pocket.
- Key Insight: The absence of the quinazolinone ring in the target compound may reduce COX-2 affinity but improve solubility due to the flexible propanamide chain.
Styryl Sulfonamide-Quinoline Derivatives ()
Example Compound: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide
- Structural Differences: A quinoline ring replaces the benzyl/propyl-propanamide group. Additional substituents (chloro, hydroxy) are present on the quinoline.
- Synthesis :
- Key Insight: The target compound’s synthesis may follow a similar pathway but require a propanamide precursor instead of quinoline derivatives.
Sulfonamidobenzamide (SABA) Antimicrobial Agents ()
Example Compound: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)
- Structural Differences :
- A benzoate ester replaces the propanamide backbone.
- Chlorophenyl and phenylcarbamoyl groups enhance microbial target engagement.
- Biological Activity :
Patent-Based Cyclopropanecarboxamide Analogues ()
Example Compound: Substituted sulfonylamino aryl methyl cyclopropanecarboxamides
- Structural Differences :
- A cyclopropane ring replaces the propanamide chain.
- Varied aryl groups modulate steric and electronic properties.
- Key Insight : The cyclopropane’s rigidity may enhance target binding, whereas the target compound’s flexible propanamide could allow broader conformational adaptability .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
